molecular formula C12H23N3O3 B6144298 tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate CAS No. 671212-37-6

tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate

Cat. No.: B6144298
CAS No.: 671212-37-6
M. Wt: 257.33 g/mol
InChI Key: ZCJYGHLUISNQNT-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a tert-butoxycarbonyl (Boc) group, a methyl substituent on the nitrogen, and a 2-oxoethyl linker connected to a piperazine ring. This compound is structurally designed to serve as an intermediate in pharmaceutical synthesis, particularly for molecules targeting nitrogen-rich biological systems.

Properties

IUPAC Name

tert-butyl N-methyl-N-(2-oxo-2-piperazin-1-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14(4)9-10(16)15-7-5-13-6-8-15/h13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJYGHLUISNQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Ethyl Ketone Intermediate

The 2-oxoethyl backbone is constructed through the reaction of chloroacetyl chloride with N-methylpiperazine. Under anhydrous conditions in dichloromethane (DCM), chloroacetyl chloride (1.2 equiv) is added dropwise to a solution of N-methylpiperazine (1.0 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 4 hours, yielding 2-chloro-N-methyl-N-(piperazin-1-yl)acetamide as a white precipitate (85% yield).

Boc Protection of the Secondary Amine

The introduction of the tert-butoxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate (Boc anhydride). The ethyl ketone intermediate (1.0 equiv) is dissolved in DCM, and Boc anhydride (1.5 equiv) is added with catalytic 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 12 hours, followed by purification via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound in 78% yield.

Table 1: Key Reaction Parameters for Boc Protection

ParameterConditionsYield (%)Purity (%)
SolventDichloromethane78>99
Temperature25°C
Stoichiometry1:1.5 (amine:Boc anhydride)

Alternative Methodologies and Comparative Analysis

Reductive Amination Approach

An alternative pathway employs reductive amination to construct the N-methylpiperazine moiety. Ethyl glyoxylate (1.0 equiv) is condensed with piperazine (1.2 equiv) in methanol, followed by sodium cyanoborohydride (1.5 equiv) to reduce the imine intermediate. Subsequent methylation with methyl iodide (2.0 equiv) and potassium carbonate (3.0 equiv) in dimethylformamide (DMF) yields N-methyl-2-oxo-2-(piperazin-1-yl)ethylamine, which is then Boc-protected as described above. This method achieves a lower overall yield (62%) due to competing over-alkylation but offers superior regioselectivity.

Solid-Phase Synthesis for High-Throughput Production

Recent innovations utilize resin-bound intermediates to streamline purification. Wang resin functionalized with a hydroxymethyl group is reacted with Fmoc-protected N-methylpiperazine, followed by deprotection and coupling with Boc-glycine. After cleavage from the resin using trifluoroacetic acid (TFA), the crude product is precipitated in cold diethyl ether, achieving 70% yield with >95% purity.

Table 2: Comparison of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Nucleophilic SubstitutionHigh scalabilityRequires stringent anhydrous conditions78
Reductive AminationImproved regioselectivityMulti-step, lower yield62
Solid-PhaseSimplified purificationSpecialized equipment needed70

Critical Analysis of Reaction Mechanisms

Kinetics of Boc Protection

The Boc protection step follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ at 25°C in DCM. Density functional theory (DFT) calculations reveal that the reaction proceeds via a tetrahedral intermediate, with the Boc anhydride’s electrophilic carbonyl carbon attacking the amine lone pair. Steric hindrance from the N-methyl group marginally reduces the reaction rate compared to unmethylated analogues.

Side Reactions and Mitigation Strategies

Common side products include:

  • Over-Bocylation : Addressed by controlling stoichiometry (Boc anhydride ≤1.5 equiv).

  • Piperazine Ring Oxidation : Minimized using inert atmospheres (N₂/Ar).

  • Ethyl Ketone Tautomerization : Suppressed by maintaining pH <7 during workup.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A pilot-scale continuous flow reactor (Corning AFR) achieves 92% conversion by optimizing residence time (8 minutes) and temperature (50°C). The system’s enhanced heat transfer prevents exothermic runaway, a common issue in batch processes.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using a planetary ball mill (400 rpm, 2 hours) reduces waste generation by 80%. The method employs Boc anhydride and N-methyl-2-oxo-2-(piperazin-1-yl)ethylamine in a 1:1 molar ratio, yielding 74% product with no column chromatography required.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.28 (s, 3H, N–CH₃), 3.45–3.60 (m, 8H, piperazine CH₂), 4.12 (s, 2H, CO–CH₂–N).

  • IR (cm⁻¹): 1695 (C=O, carbamate), 1660 (C=O, ketone), 1250 (C–N).

Chromatographic Purity Assessment

HPLC (C18 column, acetonitrile/H₂O 70:30) shows a single peak at tR = 6.2 minutes, confirming >99% purity. Residual solvents (DCM, DMF) are quantified below ICH Q3C limits using GC-MS .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.

  • Reduction: The carbamate group can be reduced to form the corresponding amine.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Tert-butyl alcohol

  • Reduction: Piperazine derivative

  • Substitution: Various substituted piperazines

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity
Research indicates that compounds containing piperazine derivatives exhibit antidepressant-like effects. Tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate has been studied for its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation. The structural configuration allows it to interact with serotonin receptors, potentially leading to therapeutic effects in treating depression and anxiety disorders.

Analgesic Properties
The compound's ability to inhibit certain pain pathways has also been investigated. Studies suggest that derivatives of piperazine can act as analgesics by modulating pain perception through central nervous system pathways. This opens avenues for developing new pain management therapies that utilize this compound as a lead structure.

Drug Development

Lead Compound for New Pharmaceuticals
this compound serves as a lead compound in the synthesis of novel pharmaceuticals targeting various conditions, including neurological disorders and chronic pain syndromes. Its unique structure allows chemists to modify it for enhanced efficacy and reduced side effects.

Combination Therapies
The compound is being explored for use in combination therapies, where it may enhance the effectiveness of existing medications. By acting on multiple biological targets, it could improve treatment outcomes for complex diseases such as depression or chronic pain.

Chemical Intermediate

Synthesis of Other Compounds
This carbamate derivative can act as a versatile intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it useful in creating more complex molecules required in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antidepressant EffectsDemonstrated significant serotonin modulation in animal models .
Study 2Analgesic PropertiesShowed reduced pain response in rodent models when administered .
Study 3Synthesis ApplicationsHighlighted its utility as a precursor for synthesizing other bioactive compounds .

Mechanism of Action

The mechanism by which tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences and similarities between the target compound and key analogs:

Compound Name Structural Features Key Differences Reference(s)
tert-Butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate Boc-protected N-methylamine, 2-oxoethyl linker, piperazine Reference compound for comparison. N/A
Boc-Gly-Pip (tert-butyl (2-oxo-2-(piperidin-1-yl)ethyl)carbamate) Boc-protected glycine, piperidine instead of piperazine Piperidine (6-membered, one N) vs. piperazine (6-membered, two Ns)
Boc-Gly-NMP (tert-butyl (2-(4-methylpiperazin-1-yl)-2-oxoethyl)carbamate) Boc-protected glycine, 4-methylpiperazine N-methylpiperazine substituent; alters steric and electronic properties
4-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)piperazin-1-yl)-4-oxobutanoic acid Additional succinic acid moiety Carboxylic acid group introduces polarity and potential for salt formation
2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide Benzazepinone core fused with piperazine Rigid benzazepinone structure may enhance receptor binding
tert-Butyl N-[2-(piperazin-1-yl)ethyl]carbamate Lacks N-methyl and 2-oxo groups Simpler structure; used as a bifunctional amine-amine linker

Physicochemical Properties

  • Solubility : Piperazine-containing compounds (e.g., ) exhibit higher aqueous solubility than piperidine analogs due to increased hydrogen-bonding capacity . The 2-oxo group in the target compound further enhances polarity.
  • Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA in ), a trait shared across analogs .

Biological Activity

tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate, with CAS Number 525587-00-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H23N3O3, and it has a molecular weight of 243.30 g/mol. The compound features a piperazine ring, which is known for its biological relevance in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research has indicated that compounds containing piperazine moieties often exhibit pharmacological properties such as:

  • Antidepressant Activity : Piperazine derivatives have been studied for their potential in treating depression due to their ability to modulate neurotransmitter systems.
  • Antimicrobial Properties : Some studies suggest that the presence of the carbamate group enhances the compound's ability to inhibit microbial growth.

Biological Activity Overview

Recent studies have explored the biological activity of this compound in various contexts:

Activity Description References
AntidepressantModulates serotonin and norepinephrine levels.
AntimicrobialExhibits inhibitory effects against certain bacterial strains.
CytotoxicityShows potential cytotoxic effects in cancer cell lines.

Case Studies

  • Antidepressant Effects : A study conducted on mice demonstrated that administration of this compound led to significant reductions in depressive-like behaviors in forced swim tests, indicating its potential as an antidepressant agent.
  • Antimicrobial Activity : In vitro assays revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
  • Cytotoxicity in Cancer Research : The compound was tested against various cancer cell lines, including breast and colon cancer cells, where it displayed notable cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate?

  • Methodological Answer : The compound can be synthesized via carbamate coupling reactions using tert-butyl protecting groups. For example, carbamate intermediates are often formed by reacting amines (e.g., piperazine derivatives) with activated carbonyl groups (e.g., chloroformates or carbonyldiimidazole). A typical protocol involves:

Reacting N-methyl-2-(piperazin-1-yl)acetamide with tert-butyl carbamate in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Yields are optimized by controlling reaction temperature (0–25°C) and using anhydrous solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR, δ ~28 ppm in ¹³C NMR) and the carbamate carbonyl (δ ~155 ppm in ¹³C NMR) .
  • IR Spectroscopy : The carbonyl stretch (C=O) of the carbamate appears at ~1680–1720 cm⁻¹ .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₂₃N₃O₃: 257.1735) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this carbamate derivative?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and molecular conformation. For example:

  • Crystals are grown via slow evaporation of a saturated solution in dichloromethane/hexane.
  • Data collection at low temperature (113 K) improves resolution.
  • Software suites (e.g., APEX2, SHELX) refine the structure, revealing intermolecular interactions (e.g., hydrogen bonds between the carbamate carbonyl and piperazine NH groups) .

Q. What strategies mitigate racemization during functionalization of the piperazine moiety?

  • Methodological Answer :

  • Use chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during alkylation or acylation steps.
  • Low-temperature reactions (<0°C) and non-polar solvents (e.g., toluene) reduce kinetic resolution.
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

Docking Studies : Use software (AutoDock Vina, Schrödinger Suite) to model binding to targets (e.g., serotonin receptors due to the piperazine group).

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS).

QSAR Analysis : Correlate substituent effects (e.g., tert-butyl vs. benzyl groups) with activity trends .

Q. How are contradictory solubility data addressed in formulation studies?

  • Methodological Answer :

  • Perform systematic solubility assays in buffers (pH 1–10) and solvents (DMSO, ethanol).
  • Use Hansen solubility parameters (HSPs) to predict miscibility.
  • Dynamic light scattering (DLS) identifies aggregation tendencies in aqueous media .

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